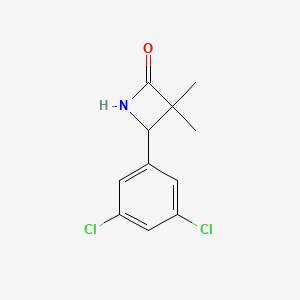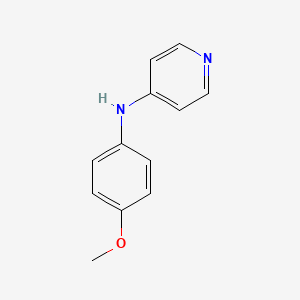
N-(4-methoxyphenyl)pyridin-4-amine
Overview
Description
“N-(4-methoxyphenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 35488-09-6. Its molecular formula is C12H12N2O and it has a molecular weight of 200.24 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “N-(4-methoxyphenyl)pyridin-4-amine” is 1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“N-(4-methoxyphenyl)pyridin-4-amine” is a solid substance. It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Medicinal Chemistry and Anticancer Agents
Background:N-(4-methoxyphenyl)pyridin-4-amine: (referred to as MPC-6827) is a heteroaromatic compound that has been investigated for its potential as an anticancer agent. It is structurally related to quinazoline derivatives, which are known for their biological activity.
Key Points:- Clinical trials:
Organic Electronics and Photovoltaics
Application:Selective COX-2 Inhibition
Background:Safety and Hazards
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by N-(4-methoxyphenyl)pyridin-4-amine are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.
Pharmacokinetics
The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of N-(4-methoxyphenyl)pyridin-4-amine is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .
properties
IUPAC Name |
N-(4-methoxyphenyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBNBZNGNIUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

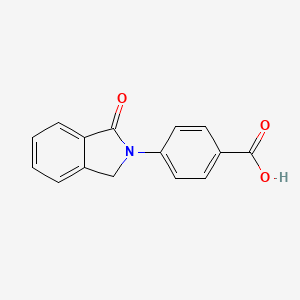
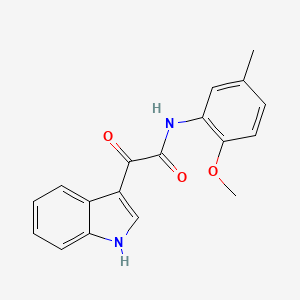
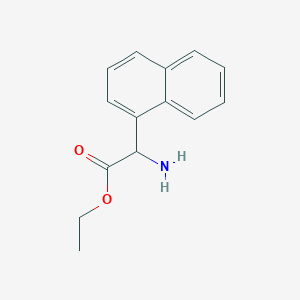
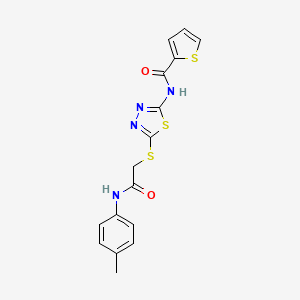
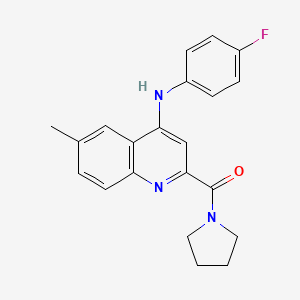
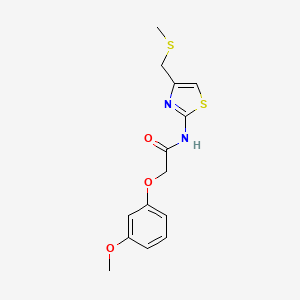
![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)
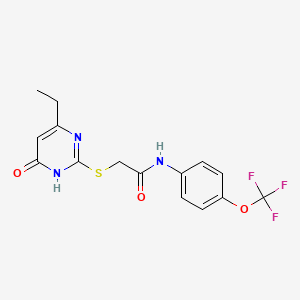
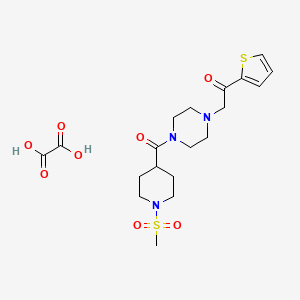
![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)
![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2470258.png)
